

An In-depth Technical Guide to CCD Lipid01 (CAS: 1799316-64-5)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# Introduction

CCD Lipid01, also known by its synonyms LP-01 and CIN-16645, is a state-of-the-art ionizable cationic lipid integral to the advancement of nucleic acid-based therapeutics.[1][2][3][4] With the CAS number 1799316-64-5, this synthetic lipid has garnered significant attention for its efficacy in forming lipid nanoparticles (LNPs) that serve as delivery vehicles for a range of bioactive molecules, most notably messenger RNA (mRNA) and small interfering RNA (siRNA). Its unique chemical structure allows for efficient encapsulation of genetic material and facilitates its delivery and release into the cytoplasm of target cells, a critical step for therapeutic action. This guide provides a comprehensive overview of the technical properties and applications of CCD Lipid01, offering valuable insights for researchers and professionals in the field of drug development.

# **Physicochemical Properties**

**CCD Lipid01** is a complex organic molecule with a chemical formula of C50H93NO9 and a molecular weight of 852.27 g/mol .[2][5][6] Its structure features a tertiary amine headgroup, which is ionizable, and multiple hydrophobic tails. This amphipathic nature is central to its function in LNP formulations. The ionizable headgroup has a pKa of approximately 6.1, a crucial characteristic that allows the LNPs to remain relatively neutral in the bloodstream (at physiological pH ~7.4) and become positively charged in the acidic environment of the



endosome.[3][4][7][8][9] This pH-dependent charge transition is fundamental to its mechanism of action.

**Table 1: General Properties of CCD Lipid01** 

| Property          | -<br>Value                           | Reference(s)             |
|-------------------|--------------------------------------|--------------------------|
| CAS Number        | 1799316-64-5                         | [1][2][5][6][10][11][12] |
| Synonyms          | LP-01, CIN-16645                     | [1][2][3][4]             |
| Molecular Formula | C50H93NO9                            | [2][5][6][12]            |
| Molecular Weight  | 852.27 g/mol                         | [2][5][6][12]            |
| Appearance        | Colorless to light yellow liquid/oil | [6][11][12]              |
| рКа               | ~6.1                                 | [3][4][7][8][9]          |

**Table 2: Predicted Physicochemical Data** 

| Property      | Value                          | Reference(s) |
|---------------|--------------------------------|--------------|
| Boiling Point | 795.4 ± 60.0 °C                | [11]         |
| Density       | 0.969 ± 0.06 g/cm <sup>3</sup> | [6][11]      |
| LogP          | 15.5                           | [12]         |

# **Mechanism of Action in Gene Delivery**

The primary function of **CCD Lipid01** is to facilitate the delivery of nucleic acids into the cytoplasm of target cells. This is achieved through its incorporation into LNPs, which are typically composed of the ionizable lipid, a helper phospholipid (like DSPC), cholesterol, and a PEGylated lipid.

The delivery process can be broken down into the following key stages:

• Encapsulation: At a low pH during formulation, the tertiary amine of **CCD Lipid01** is protonated, allowing it to electrostatically interact with the negatively charged phosphate backbone of nucleic acids, leading to efficient encapsulation within the LNP core.



- Systemic Circulation: Once administered, the LNPs circulate in the bloodstream. The
  PEGylated lipid component provides a hydrophilic shield, reducing opsonization and
  clearance by the mononuclear phagocyte system, thereby increasing circulation time. At
  physiological pH, the near-neutral surface charge of the LNP minimizes non-specific
  interactions with blood components.
- Cellular Uptake: LNPs are primarily taken up by cells through endocytosis.
- Endosomal Escape: Inside the cell, the LNP is trafficked into an endosome. As the
  endosome matures, its internal pH drops. This acidic environment protonates the CCD
  Lipid01, leading to a net positive charge on the LNP. This positive charge facilitates the
  disruption of the endosomal membrane through interactions with negatively charged lipids in
  the endosomal membrane, leading to the release of the nucleic acid payload into the
  cytoplasm.



Click to download full resolution via product page

Caption: Cellular uptake and endosomal escape of a CCD Lipid01-containing LNP.

# Experimental Protocols Synthesis of CCD Lipid01

The following is a representative synthetic scheme based on information from related patents and general organic synthesis principles, as a detailed step-by-step protocol is not publicly available.



The synthesis of **CCD Lipid01**, or (9Z,12Z)-3-((4,4-Bis(octyloxy)butanoyl)oxy)-2-((((3-(diethylamino)propoxy)carbonyl)oxy)methyl)propyl octadeca-9,12-dienoate, is a multi-step process involving the assembly of its core components: the linoleate tail, the glycerol backbone, the dioctyloxy-butanoyl group, and the diethylamino-propoxy-carbonyl headgroup.

## Materials:

- Solketal
- · Linoleoyl chloride
- 4,4-Bis(octyloxy)butanoic acid
- 3-(Diethylamino)-1-propanol
- Phosgene or a phosgene equivalent (e.g., triphosgene)
- DCC (N,N'-Dicyclohexylcarbodiimide) or other coupling agents
- DMAP (4-Dimethylaminopyridine)
- Appropriate solvents (e.g., Dichloromethane, Diethyl ether, Hexanes)
- Reagents for deprotection of the acetonide group (e.g., acidic resin)

### General Procedure:

- Esterification of Solketal with Linoleoyl Chloride: Solketal is reacted with linoleoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the linoleate ester of solketal.
- Deprotection: The acetonide protecting group of the resulting ester is removed under acidic conditions to yield the corresponding diol.
- Selective Acylation: The primary alcohol of the diol is selectively acylated with 4,4-bis(octyloxy)butanoic acid using a coupling agent like DCC and a catalyst such as DMAP.
- Formation of the Carbonate: 3-(Diethylamino)-1-propanol is reacted with phosgene or a phosgene equivalent to form the corresponding chloroformate.

# Foundational & Exploratory





- Final Coupling: The secondary alcohol of the glycerol backbone is then reacted with the chloroformate from the previous step to form the final product, **CCD Lipid01**.
- Purification: The final product is purified using column chromatography on silica gel.





Click to download full resolution via product page

Caption: A representative workflow for the synthesis of CCD Lipid01.



# Formulation of Lipid Nanoparticles (LNPs)

A common method for formulating LNPs containing **CCD Lipid01** is through microfluidic mixing. [13]

#### Materials:

- **CCD Lipid01** (LP-01)
- 1,2-distearoyl-sn-glycero-3-PC (DSPC)
- Cholesterol
- 1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
- Nucleic acid (e.g., mRNA)
- Ethanol (absolute)
- Sodium acetate buffer (e.g., 50 mM, pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- · Microfluidic mixing device

### Protocol:

- Preparation of Lipid Stock Solution: Dissolve **CCD Lipid01**, DSPC, cholesterol, and DMG-PEG 2000 in absolute ethanol to achieve a desired molar ratio (e.g., 50:10:38.5:1.5).
- Preparation of Nucleic Acid Solution: Dissolve the nucleic acid in the sodium acetate buffer.
- Microfluidic Mixing: Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes and place them on a syringe pump connected to a microfluidic mixing chip. The two solutions are mixed at a specific flow rate ratio (e.g., 3:1 aqueous to organic).
- Dialysis: The resulting LNP solution is dialyzed against PBS (pH 7.4) to remove the ethanol and exchange the buffer.



Sterilization and Storage: The LNP formulation is sterile-filtered and stored at 4°C.

## **Characterization of LNPs**

#### Parameters to Measure:

- Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
- Zeta Potential: Measured to determine the surface charge of the LNPs.
- Encapsulation Efficiency: Quantified using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence of the dye is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100). Encapsulation efficiency (%) = [(Total RNA) (Free RNA)] / (Total RNA) x 100.

## In Vitro Transfection

#### Protocol:

- Cell Culture: Plate target cells in a suitable culture medium and allow them to adhere overnight.
- Transfection: Add the LNP-encapsulated nucleic acid to the cells at various concentrations.
- Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
- Assay: Analyze the cells for the desired outcome (e.g., protein expression for mRNA delivery via western blot or ELISA, or gene knockdown for siRNA delivery via qPCR).

# In Vivo Biodistribution Studies

#### Protocol:

- Animal Model: Utilize an appropriate animal model (e.g., mice).
- Administration: Administer the LNP formulation via the desired route (e.g., intravenous injection).



- Imaging/Tissue Collection: At various time points post-administration, either image the animals (if using a reporter gene like luciferase) or euthanize them and collect organs of interest.
- Analysis: Quantify the amount of delivered nucleic acid or the expression of the reporter protein in the collected tissues.

# **Applications in Drug Development**

**CCD Lipid01** is a key enabling technology for a wide range of therapeutic applications, including:

- Vaccines: Encapsulation of mRNA encoding viral antigens to elicit a robust immune response, as exemplified by the COVID-19 mRNA vaccines.
- Gene Therapy: Delivery of mRNA to express a functional protein to treat genetic disorders.
- Gene Editing: Co-delivery of mRNA encoding a nuclease (e.g., Cas9) and a guide RNA for CRISPR-based gene editing.[7]
- RNA Interference (RNAi): Delivery of siRNA to silence the expression of disease-causing genes.

# Conclusion

CCD Lipid01 (CAS: 1799316-64-5) is a highly effective and versatile ionizable cationic lipid that has become a cornerstone of modern nucleic acid delivery systems. Its well-defined physicochemical properties, particularly its pH-responsive nature, are key to its success in overcoming the cellular barriers to gene delivery. The experimental protocols outlined in this guide provide a framework for the synthesis, formulation, and evaluation of CCD Lipid01-based lipid nanoparticles. As research in the field of genetic medicine continues to expand, the importance of advanced delivery vehicles built upon lipids like CCD Lipid01 will undoubtedly grow, paving the way for new and innovative therapies.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



# References

- 1. A fluorinated ionizable lipid improves the mRNA delivery efficiency of lipid nanoparticles Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2015095340A1 Lipids and lipid compositions for the delivery of active agents -Google Patents [patents.google.com]
- 5. Synthesis of novel cholesterol-based ionizable lipids for mRNA delivery PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 7. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodistribution and metabolism studies of lipid nanoparticle-formulated internally [3H]-labeled siRNA in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biodistribution of lipid nanoparticle, eGFP mRNA and translated protein following subcutaneous administration in mouse PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Chemical Design Strategy of Ionizable Lipids for In Vivo mRNA Delivery PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to CCD Lipid01 (CAS: 1799316-64-5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935704#ccd-lipid01-cas-number-1799316-64-5-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com